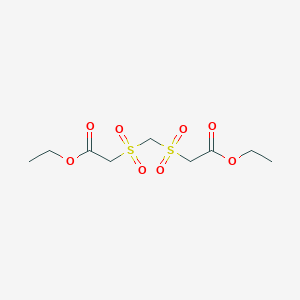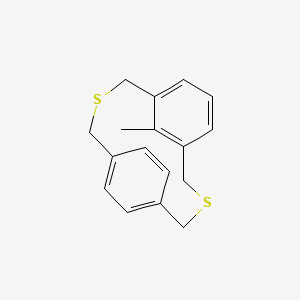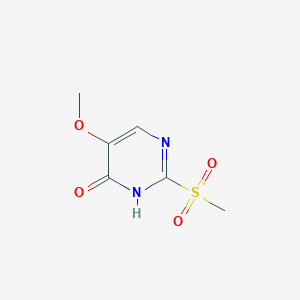
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester is a complex organic compound with the molecular formula C9H16O8S2 and a molecular weight of 316.351 g/mol . This compound is known for its unique structure, which includes both ester and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
. The reaction conditions often include:
Reactants: Carboxylic acid and ethanol
Catalyst: Acid catalyst such as sulfuric acid (H2SO4) or tosic acid (TsOH)
Reaction Conditions: The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester may involve more advanced techniques to ensure high yield and purity. These methods can include continuous flow reactors and the use of more efficient catalysts to optimize the reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
Applications De Recherche Scientifique
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester and sulfonyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
Comparaison Avec Des Composés Similaires
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester can be compared with other similar compounds, such as:
- Decylsulfanyl-acetic acid ethyl ester
- Acetic acid decylcarbamoyl-phenyl-methyl ester
- Acetic acid benzylcarbamoyl-phenyl-methyl ester
These compounds share similar functional groups but differ in their specific structures and reactivities
Propriétés
Numéro CAS |
27230-18-8 |
|---|---|
Formule moléculaire |
C9H16O8S2 |
Poids moléculaire |
316.4 g/mol |
Nom IUPAC |
ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonylmethylsulfonyl]acetate |
InChI |
InChI=1S/C9H16O8S2/c1-3-16-8(10)5-18(12,13)7-19(14,15)6-9(11)17-4-2/h3-7H2,1-2H3 |
Clé InChI |
NGFWBJGIKDEXAF-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CS(=O)(=O)CS(=O)(=O)CC(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11972391.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972399.png)
![7-(4-Bromophenyl)-6-(2-methoxyphenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11972405.png)
![2-{[3-allyl-5-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]thio}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B11972411.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E,2E)-3-(2-methoxyphenyl)-2-propenylidene]acetohydrazide](/img/structure/B11972417.png)
![(5E)-5-benzylidene-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11972422.png)
![2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B11972430.png)
![3-(4-chlorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11972433.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11972435.png)
![2-Benzyl-9-phenyl-2,3-dihydro-1H-benzo[F]isoindol-1-one](/img/structure/B11972447.png)
![3-isopropyl-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11972454.png)
![4-{[(E)-(3-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972470.png)
